Phosphine, methylenebis[bis(2-methylphenyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphine, methylenebis[bis(2-methylphenyl)-] typically involves the reaction of chlorophosphines with Grignard reagents. This method is widely used due to its efficiency and versatility. For instance, the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines can yield various phosphines, including Phosphine, methylenebis[bis(2-methylphenyl)-] .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and the stoichiometry of reactants to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Phosphine, methylenebis[bis(2-methylphenyl)-] undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine groups are replaced by other functional groups.
Coupling Reactions: It is commonly used in coupling reactions such as the Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents for oxidation reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides can produce biaryl compounds, while oxidation reactions yield phosphine oxides .
Scientific Research Applications
Phosphine, methylenebis[bis(2-methylphenyl)-] has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: Its derivatives are explored for potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It is used in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism by which Phosphine, methylenebis[bis(2-methylphenyl)-] exerts its effects involves its ability to coordinate with metal centers. This coordination facilitates the activation of substrates in catalytic reactions. The molecular targets include transition metal complexes, and the pathways involved are primarily related to catalytic cycles in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- Bis(2-methoxyphenyl)phosphine
- Bis(2-methylphenyl)(phenyl)phosphine
- Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide
Uniqueness
Phosphine, methylenebis[bis(2-methylphenyl)-] is unique due to its specific structure, which provides distinct steric and electronic properties. These properties make it particularly effective as a ligand in catalytic processes, offering advantages in terms of selectivity and reactivity compared to other similar compounds .
Properties
CAS No. |
80058-11-3 |
---|---|
Molecular Formula |
C29H30P2 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
bis(2-methylphenyl)phosphanylmethyl-bis(2-methylphenyl)phosphane |
InChI |
InChI=1S/C29H30P2/c1-22-13-5-9-17-26(22)30(27-18-10-6-14-23(27)2)21-31(28-19-11-7-15-24(28)3)29-20-12-8-16-25(29)4/h5-20H,21H2,1-4H3 |
InChI Key |
XSHKLYMDAGQDPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1P(CP(C2=CC=CC=C2C)C3=CC=CC=C3C)C4=CC=CC=C4C |
Origin of Product |
United States |
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